6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline
Description
Properties
IUPAC Name |
6-bromo-4-chloro-2-methylsulfanylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2S/c1-14-9-12-7-3-2-5(10)4-6(7)8(11)13-9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOCVKFAENOWJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=C(C=C2)Br)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728511 | |
| Record name | 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003043-76-2 | |
| Record name | 6-Bromo-4-chloro-2-(methylthio)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003043-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 6-Bromo-4-chloroquinazoline Intermediate
A patented method for preparing 6-bromo-4-chloroquinoline derivatives (structurally related to quinazoline) involves a three-step sequence starting from 4-bromoaniline and ethyl propiolate, followed by cyclization and chlorination steps:
| Step | Reaction Description | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Michael addition of ethyl propiolate to 4-bromoaniline in methanol under inert atmosphere | 30–50 °C, N2 atmosphere | Not specified |
| 2 | Cyclization of 3-(4-bromoaniline)ethyl acrylate in diphenyl ether | 200–220 °C | 87% (for quinoline-4-one intermediate) |
| 3 | Chlorination of 6-bromoquinoline-4(1H)-one with phosphorus oxychloride in toluene | Reflux at 115 °C, 4 h | 32–93% (varies by step and purification) |
This method yields the 6-bromo-4-chloroquinoline intermediate with an overall improved yield (up to 70%) compared to prior art (26–42%), making it suitable for industrial scale-up due to its operational simplicity and environmental friendliness.
Halogenation Specifics
- Phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) is commonly used to introduce the 4-chloro substituent via chlorination of the quinoline or quinazoline-4-one precursor.
- Bromination at position 6 is typically introduced early in the synthesis, often starting from 4-bromoaniline or via selective bromination using N-bromosuccinimide (NBS).
Introduction of the Methylsulfanyl Group at Position 2
Thiolation via Nucleophilic Substitution
The methylsulfanyl group (-SCH3) at position 2 of the quinazoline ring can be introduced by reacting the 2-chloroquinazoline intermediate with methylthiolate or methylthiol reagents:
Alternative Thiation via Thione Intermediates
- Conversion of quinazolin-4(3H)-one derivatives to quinazolin-4(3H)-thione intermediates using phosphorus pentasulfide and pyridine under reflux conditions.
- Subsequent methylation of the thione sulfur with methyl iodide in basic methanol yields 4-(methylthio)quinazoline derivatives.
This approach, while effective, involves sulfur reagents that have drawbacks such as strong odors and toxicity, complicating industrial-scale operations.
Representative Synthetic Route Summary
| Step | Intermediate/Product | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | 4-Bromoaniline + ethyl propiolate → 3-(4-bromoaniline)ethyl acrylate | Methanol, N2, 30–50 °C | Michael addition |
| 2 | Cyclization to 6-bromoquinoline-4(1H)-one | Diphenyl ether, 200–220 °C | High yield cyclization |
| 3 | Chlorination to 6-bromo-4-chloroquinoline | POCl3 or PCl3, toluene, reflux | Halogenation |
| 4 | Thiolation to 6-bromo-4-chloro-2-(methylsulfanyl)quinazoline | Methyl iodide, base (K2CO3), DMF or methanol | Methylthio substitution |
Research Findings and Analytical Data
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) confirms the substitution pattern, with characteristic chemical shifts for methylthio protons and aromatic hydrogens.
- Mass spectrometry verifies molecular weight consistent with this compound (MW ~289.58 g/mol).
- The total yield of the multi-step synthesis can reach approximately 70% with optimized conditions, significantly improving over older methods.
Industrial and Environmental Considerations
- The use of phosphorus oxychloride and phosphorus pentasulfide requires careful handling due to corrosiveness and toxicity.
- Sulfur-containing reagents produce malodorous and toxic byproducts (e.g., methanethiol), which pose challenges for industrial-scale synthesis and waste management.
- Recent patents emphasize environmentally friendly and cost-effective procedures with simplified purification steps to enhance scalability.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Substitution at the 4-Chloro Position
The chlorine atom at position 4 is highly reactive toward nucleophilic substitution due to its electron-withdrawing environment. Key reactions include:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amine substitution | THF/DMF, NaH, rt | 4-Morpholino derivative | 43% | |
| Alkoxy substitution | NaH, DMF, reflux | 4-Alkoxyquinazoline derivatives | 35–79% |
For example, reaction with trans-4-morpholinocyclohexanol under basic conditions yields a morpholino-substituted quinazoline, a precursor for kinase inhibitors . Chlorine can also be replaced by iodide using NaI in acetonitrile .
Cross-Coupling at the 6-Bromo Position
The bromine atom facilitates palladium-catalyzed cross-coupling reactions, enabling aryl or heteroaryl group introduction:
These reactions are pivotal in generating analogs for kinase inhibition studies, such as EGFR-targeted compounds .
Modification of the 2-Methylsulfanyl Group
The methylsulfanyl group undergoes oxidation or displacement:
-
Oxidation to Sulfone :
Treatment with m-CPBA or H₂O₂/CH₃COOH converts the methylsulfanyl group to a sulfone, enhancing electrophilicity for further substitutions. -
Nucleophilic Displacement :
The methylsulfanyl group is displaced by amines or hydrazines under acidic or basic conditions to form thioether or hydrazine derivatives .
Functionalization of the Quinazoline Core
The quinazoline ring participates in condensation and cyclization reactions:
-
Schiff Base Formation : Reaction with aldehydes (e.g., 4-methoxybenzaldehyde) yields imine-linked derivatives .
-
Azetidinone Synthesis : Condensation with chloroacetyl chloride forms β-lactam-fused quinazolines, evaluated for antimicrobial activity .
Halogen Exchange Reactions
The bromine atom can be substituted via halogen exchange:
-
Iodination : Using NaI in acetonitrile replaces bromine with iodine, though this is less common than chlorine substitution .
Key Mechanistic Insights
-
Nucleophilic Aromatic Substitution : The 4-chloro group’s reactivity is enhanced by adjacent electron-withdrawing substituents, favoring SNAr mechanisms .
-
Oxidative Pathways : The methylsulfanyl group’s oxidation to sulfone follows a radical or electrophilic mechanism, depending on the oxidizing agent.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline is in the field of medicinal chemistry , particularly in the development of novel pharmaceuticals. This compound serves as a scaffold for designing new drug candidates, especially those targeting specific biological pathways such as tyrosine kinases involved in cancer progression.
Anticancer Activity
Research has shown that quinazoline derivatives exhibit potent anticancer properties, particularly as inhibitors of the epidermal growth factor receptor (EGFR). For example, compounds structurally related to this compound have demonstrated significant inhibitory activities against various cancer cell lines, with IC50 values often in the nanomolar range. These compounds can inhibit autophosphorylation of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival .
Table 1: Anticancer Activity of Quinazoline Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A431 | 0.12 |
| Related derivative | MCF-7 | 0.19 |
| Standard drug (Erlotinib) | A431 | 0.03 |
Agrochemicals
In the agrochemical sector, this compound is utilized for synthesizing pesticides, herbicides, and fungicides . Its structural features allow for the design of active ingredients that effectively target specific pests or diseases in agricultural settings. The compound's ability to act as a building block for more complex agrochemical agents enhances its applicability in crop protection strategies .
Materials Science
The compound also finds applications in materials science . It can be incorporated into polymers or used as a precursor for surface modifications to develop materials with tailored properties, such as enhanced conductivity or optical characteristics. This versatility allows researchers to create functional materials suitable for various industrial applications .
Beyond its anticancer properties, this compound exhibits potential antimicrobial and anti-inflammatory activities. Studies have indicated that derivatives of quinazoline can inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) that suggest significant antimicrobial efficacy .
Table 2: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | S. aureus ATCC 25923 | 0.98 |
| Related derivative | E. coli ATCC 25922 | 1.50 |
Case Studies and Research Findings
Numerous studies have documented the synthesis and biological evaluation of quinazoline derivatives, including those based on this compound:
- EGFR Inhibition : A study demonstrated that certain derivatives exhibited IC50 values significantly lower than those of standard EGFR inhibitors like gefitinib, indicating their potential as effective anticancer agents .
- Antimicrobial Properties : Research highlighted the antimicrobial activity of quinazoline derivatives against resistant bacterial strains, suggesting their utility in developing new antibiotics .
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline involves its interaction with specific molecular targets, such as kinases or other enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved often include signal transduction cascades that regulate cellular processes like proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Table 1: Substituent Effects on Physicochemical Properties
*Inferred from similar halogenated quinazolines ; †Calculated from formula C₈H₅BrClN₂O; ‡Calculated from C₁₄H₉BrClN₂; §Calculated from C₁₂H₁₂BrClN₂.
Pharmacological and Industrial Relevance
- The target compound’s SMe group could modulate target binding through hydrophobic interactions, unlike halogenated analogs.
- Synthetic Utility : 6-Bromo-2,4-dichloroquinazoline is widely used as a scaffold for further functionalization, while the target compound’s SMe group offers a unique handle for thiol-specific reactions (e.g., disulfide bridging).
Biological Activity
6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure allows it to act as a scaffold for the development of various therapeutic agents, especially those targeting cancer.
The compound features a bromine atom at the 6-position and a chlorine atom at the 4-position of the quinazoline ring, along with a methylsulfanyl group at the 2-position. These substituents are crucial for its biological activity, influencing both its pharmacokinetic properties and its interaction with biological targets.
Biological Activity Overview
Recent studies have explored the biological activities of quinazoline derivatives, including this compound. The following sections summarize key findings related to its anticancer properties, mechanisms of action, and molecular interactions.
Anticancer Activity
-
Cytotoxicity Studies :
- Research indicates that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer) cell lines. Specifically, one study reported an IC50 of 5.9 µM for a related compound against A549 cells, highlighting the potential potency of this class of compounds .
-
Mechanism of Action :
- The mechanism by which these compounds exert their effects often involves the inhibition of key signaling pathways associated with cancer cell proliferation. For example, several studies have indicated that quinazoline derivatives can inhibit epidermal growth factor receptor (EGFR) autophosphorylation, a critical step in many cancer signaling pathways .
- Cell Cycle Arrest :
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is essential for optimizing efficacy:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups such as bromine and chlorine enhances the anticancer activity by improving binding affinity to target proteins like EGFR .
- Substituents : Variations in substituents at different positions on the quinazoline ring can significantly alter potency. For example, modifications at the 3 and 4 positions have been shown to yield higher inhibitory activity against cancer cell lines .
Case Studies
Several studies have specifically evaluated the biological activities of quinazoline derivatives:
Q & A
Q. Optimization Tips :
- Temperature Control : Maintain reflux temperatures (e.g., 78°C in anhydrous THF for lithiation reactions) .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF for nucleophilic substitutions) .
- Purity Monitoring : Employ TLC (cyclohexane:ethyl acetate, 2:1) and HPLC to track reaction progress .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H NMR in DMSO-d₆ resolves substituent environments (e.g., δ 2.51 ppm for methyl groups) .
- Infrared Spectroscopy (IR) : Key peaks include ν(C=O) at ~1705 cm⁻¹ and ν(C-Br) at ~528 cm⁻¹ .
- X-ray Crystallography : SHELX and ORTEP-3 software refine crystal structures, confirming bond lengths (e.g., C–S: 1.76 Å) and angles .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using reverse-phase columns .
Q. Table 1: Representative Spectral Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | δ 7.39–8.11 ppm (aromatic protons) | |
| X-ray Diffraction | Space group P2₁/c, Z = 4 | |
| IR | 3090 cm⁻¹ (N–H stretch) |
How do variations in substituent positions affect the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
- Steric Effects : Bulky groups at position 2 (e.g., methylsulfanyl) hinder nucleophilic attack at position 4, favoring regioselectivity at position 6 .
- Electronic Effects : Electron-withdrawing substituents (e.g., Cl at position 4) activate the quinazoline ring for SNAr reactions, as seen in sulfonation studies .
- Contradiction Analysis : Contrasting results in sulfonation (e.g., unexpected 8-sulfonyl vs. 7-sulfonyl products) arise from solvent polarity and temperature differences . Validate via LC-MS and 2D NMR.
What computational methods are recommended for predicting the biological activity of quinazoline derivatives like this compound?
Advanced Research Question
- In Silico Profiling : Use molecular docking (AutoDock Vina) to assess binding affinity with target enzymes (e.g., EGFR kinase) .
- ADMET Prediction : Tools like SwissADME evaluate bioavailability (%ABS >60) and blood-brain barrier penetration .
- QSAR Models : Correlate substituent electronegativity (e.g., Br, Cl) with antibacterial IC₅₀ values .
How can crystallographic data resolve contradictions in the structural elucidation of quinazoline derivatives?
Advanced Research Question
- Software Tools : SHELXL refines disordered structures (e.g., methylsulfanyl orientation) with R factors <0.05 .
- Twinning Analysis : ORTEP-3 visualizes twinned crystals, resolving ambiguities in bond lengths (e.g., C–Br: 1.89 Å vs. 1.92 Å) .
- Case Study : Conflicting NMR data for 6-bromo-8-sulfonyl derivatives were resolved via X-ray data showing anti-periplanar sulfonyl group geometry .
What strategies mitigate side reactions during the functionalization of this compound?
Advanced Research Question
- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl with TMSCl) during alkylation .
- Catalytic Systems : Pd(OAc)₂/Xantphos enhances coupling efficiency in Suzuki reactions, reducing bromo-dehalogenation byproducts .
- Reaction Monitoring : Real-time FT-IR tracks intermediate formation (e.g., imine vs. amide pathways) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
